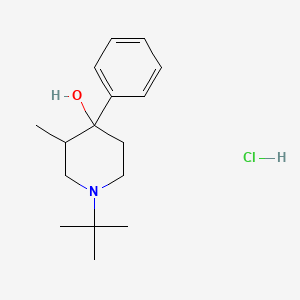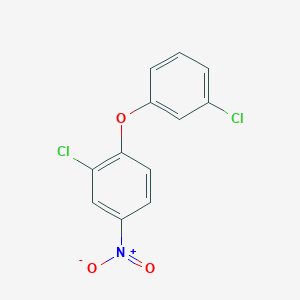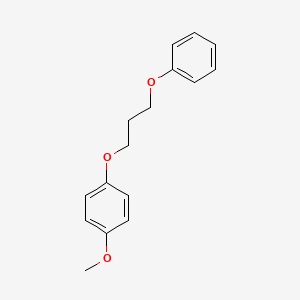
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride, also known as PHT, is a chemical compound that has been extensively studied for its potential use in scientific research. PHT is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been shown to have a variety of effects on neurotransmission and behavior.
作用機序
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride increases the levels of acetylcholine in the brain, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The increased levels of acetylcholine in the brain resulting from 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride inhibition of acetylcholinesterase can lead to a variety of biochemical and physiological effects. These effects can include improved cognitive function, enhanced memory, and increased attention and focus. Additionally, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been shown to have potential therapeutic applications in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
実験室実験の利点と制限
One of the primary advantages of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in lab experiments is its potent and selective inhibition of acetylcholinesterase. This allows researchers to study the effects of increased acetylcholine levels in the brain without the confounding effects of other neurotransmitters or enzymes. However, one limitation of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is its potential for toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride. One area of interest is the development of new and more potent acetylcholinesterase inhibitors that can be used in the treatment of cognitive disorders. Additionally, researchers are interested in further exploring the biochemical and physiological effects of increased acetylcholine levels in the brain, particularly in relation to memory and learning. Finally, there is ongoing research into the potential therapeutic applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
合成法
The synthesis of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 1-tert-butyl-3-methyl-4-chloropiperidine with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride hydrochloride.
科学的研究の応用
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is in the study of acetylcholine signaling in the brain. By inhibiting acetylcholinesterase, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride can increase the levels of acetylcholine in the brain and allow researchers to study its effects on neurotransmission and behavior.
特性
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLOURHFKCFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)
![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)



![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)